1,4-bis(3-chlorobenzoyl)-2-methylpiperazine
Overview
Description
1,4-bis(3-chlorobenzoyl)-2-methylpiperazine is an organic compound with the molecular formula C18H16Cl2N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains two 3-chlorobenzoyl groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(3-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products depend on the specific conditions and reagents used, potentially leading to the formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
1,4-bis(3-chlorobenzoyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-chlorobenzoyl)piperazine
- 1,4-bis(3-fluorobenzoyl)piperazine
- 1,4-bis(3-methylbenzoyl)piperazine
Uniqueness
1,4-bis(3-chlorobenzoyl)-2-methylpiperazine is unique due to the presence of both 3-chlorobenzoyl groups and a methyl group on the piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(3-chlorobenzoyl)-3-methylpiperazin-1-yl]-(3-chlorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-4-2-6-16(20)10-14)8-9-23(13)19(25)15-5-3-7-17(21)11-15/h2-7,10-11,13H,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJKKXQENRFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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